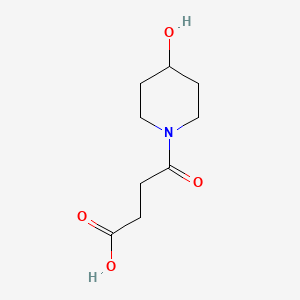
3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with active hydrogen compounds. For instance, 3-hydroxypyridine N-oxide, which shares the hydroxypyridine moiety with our compound of interest, reacts in acetic anhydride with various reagents such as ethyl cyanoacetate and malononitrile to yield different products that can exhibit tautomeric equilibria . These methods could potentially be adapted for the synthesis of 3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride has been determined using X-ray diffraction techniques. For example, a phthalide derivative with a substituted pyridine ring was found to crystallize in a monoclinic space group with specific unit-cell parameters . Density Functional Theory (DFT) calculations, including geometry optimizations and vibrational frequency calculations, have been used to confirm the experimental findings and provide detailed insights into the electronic properties of such molecules .
Chemical Reactions Analysis
The related compounds exhibit a variety of chemical behaviors. For instance, 3-hydroxypyridine N-oxide derivatives can undergo cyclization in strong acids to form fused heterocyclic structures . This suggests that the compound of interest might also participate in similar cyclization reactions under appropriate conditions, potentially leading to the formation of novel heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride have been characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These studies provide valuable information on the electronic transitions, vibrational frequencies, and molecular interactions of the compounds. Additionally, theoretical calculations have been used to estimate properties such as HOMO and LUMO energies, molecular electrostatic potential, and thermodynamic properties . Antioxidant activities and DNA binding affinities have also been evaluated, indicating potential biological relevance .
Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical compound, 3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride, is involved in various synthetic pathways for creating novel compounds with potential biological activities. For instance, a study explored the aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines by secondary amines, leading to derivatives with different functional groups that could have diverse biological applications (Smirnov, Kuz’min, & Kuznetsov, 2005).
Radiopharmaceutical Development
In radiopharmaceutical sciences, derivatives of similar chemical frameworks are synthesized for medical imaging. For example, a derivative of CGS 27023A, which may share structural similarities with 3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride, was labeled with fluorine-18 for PET imaging, showing potential in matrix metalloproteinase inhibition and imaging applications (Wagner et al., 2009).
Structural and Physicochemical Studies
Research on similar compounds has also delved into understanding their structural characteristics and bonding patterns, which is crucial for the development of compounds with desired properties. For instance, the synthesis and structural characterization of mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles provided insights into the protonation sites and intermolecular hydrogen bonding, which are essential for designing compounds with specific biological activities (Böck et al., 2021).
Drug Design and Medicinal Chemistry
In the realm of drug design and medicinal chemistry, the structural motifs of 3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride are often explored for their potential as inhibitors or modulators of biological targets. For instance, derivatives of adamantane, which could be structurally related to the compound , have shown inhibition of 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic disorders (Lee, Shin, & Ahn, 2014).
properties
IUPAC Name |
3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-6(7(2)11)10(15)13-9-8(14)4-3-5-12-9;;/h3-7,14H,11H2,1-2H3,(H,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOAJJOQCKSJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(=O)NC1=C(C=CC=N1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)



![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)